molecular formula C15H14F3NO3 B3276542 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 64321-85-3

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3276542
CAS No.: 64321-85-3
M. Wt: 313.27 g/mol
InChI Key: FHQHIOPMXLHSJY-UHFFFAOYSA-N
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Description

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a trifluoromethyl group and a butyl chain Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene with a nitrogen atom at the second position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

  • Butylation: The quinoline core is subjected to a butylation reaction, where a butyl group is introduced at the appropriate position.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Hydroxylation: The hydroxy group is introduced at the 4-position using oxidizing agents like potassium permanganate or osmium tetroxide.

  • Carboxylation: The carboxylic acid group is introduced at the 3-position using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial production involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the hydroxy group.

  • Reduction: Reduction reactions can be performed, particularly on the quinoline core.

  • Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, osmium tetroxide.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.

Major Products Formed:

  • Oxidation can yield quinone derivatives.

  • Reduction can produce dihydroquinoline derivatives.

  • Substitution can lead to various substituted quinolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential, with studies exploring its effects on various diseases. Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the hydroxy and carboxylic acid groups contribute to its reactivity. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-Methylquinoline

  • 4-Hydroxyquinoline

  • 8-Trifluoromethylquinoline

Uniqueness: 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its combination of functional groups, which provides a balance of hydrophobicity and reactivity. This makes it particularly versatile in synthetic applications and biological studies.

Properties

IUPAC Name

2-butyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-2-3-7-10-11(14(21)22)13(20)8-5-4-6-9(12(8)19-10)15(16,17)18/h4-6H,2-3,7H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQHIOPMXLHSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 3
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

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